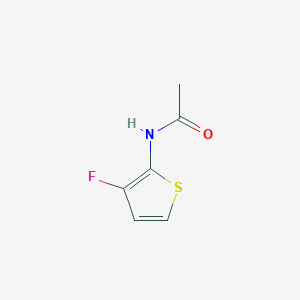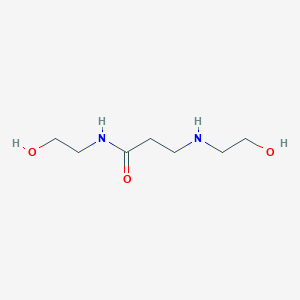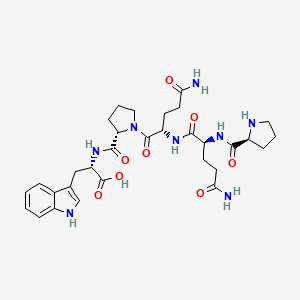
N-(3-Fluoro-2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoro-2-thienyl)acetamide: is an organic compound with the molecular formula C6H6FNOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a fluorine atom at the 3-position of the thiophene ring and an acetamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluoro-2-thienyl)acetamide typically involves the introduction of the fluorine atom and the acetamide group onto the thiophene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the thiophene ring. This is followed by the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Fluoro-2-thienyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the acetamide group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-(3-Fluoro-2-thienyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The exact mechanism of action of N-(3-Fluoro-2-thienyl)acetamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The acetamide group can also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound, which lacks the fluorine atom and acetamide group.
2-Acetylthiophene: Similar structure but with an acetyl group instead of an acetamide group.
3-Fluorothiophene: Similar structure but lacks the acetamide group.
Uniqueness: N-(3-Fluoro-2-thienyl)acetamide is unique due to the combination of the fluorine atom and the acetamide group on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C6H6FNOS |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
N-(3-fluorothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6FNOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9) |
Clé InChI |
BEZMQWHDJLHTHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CS1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)


![2,5-Bis[(3,5-diethyl-4-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B12567409.png)

![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)






